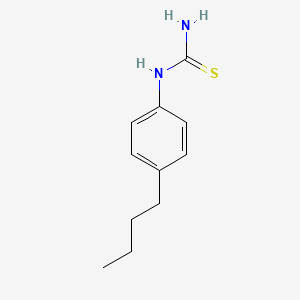
N-(4-butylphenyl)thiourea
概要
説明
“N-(4-butylphenyl)thiourea” is an organosulfur compound . The IUPAC name for this compound is “this compound” and its InChI code is "1S/C11H16N2S/c1-2-3-4-9-5-7-10(8-6-9)13-11(12)14/h5-8H,2-4H2,1H3,(H3,12,13,14)" .
Synthesis Analysis
Thiourea derivatives are synthesized by the reaction of various anilines with CS2 . A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by spectroanalytical data (NMR, IR and elemental) . The molecular weight of this compound is 208.33 .Chemical Reactions Analysis
Thiourea reacts with alkyl halides and gives isothiouronium salt. On further hydrolysis reaction of this salt results in the formation of thiol and urea .Physical And Chemical Properties Analysis
“this compound” is a solid substance . The samples were characterized via electrical impedance spectroscopy (EIS) using HIOKI 3532-50 LCR Hi-Tester interfaced to a computer in a frequency range between 50 Hz and 1 MHz .作用機序
Target of Action
N-(4-butylphenyl)thiourea, also known as (4-butylphenyl)thiourea, is an organosulfur compound Thiourea derivatives have been shown to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It is known that thiourea inhibits the peroxidase in the thyroid gland and thus inhibits thyroxine production . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
These could potentially include pathways related to antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial effects .
Pharmacokinetics
A study on thiourea derivatives showed that these compounds exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry . The study also mentioned that these compounds were fed to Swiss male albino mice to evaluate their toxicological effects and potential to inhibit glucose-6-phosphatase (G6Pase) inhibition .
Result of Action
Given the diverse biological applications of thiourea derivatives, it can be inferred that the compound could have a range of effects at the molecular and cellular level, potentially including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial effects .
実験室実験の利点と制限
One of the main advantages of using BPTU in lab experiments is its ability to selectively inhibit tyrosinase. This allows researchers to study the effects of melanin on skin pigmentation, hair color, and eye color without affecting other biological processes. Additionally, BPTU is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research.
One of the main limitations of using BPTU in lab experiments is its specificity for tyrosinase. While this specificity is beneficial for studying the effects of melanin on skin pigmentation, hair color, and eye color, it may limit its usefulness in other areas of research. Additionally, BPTU has been found to have some toxicity in animal studies, which may limit its use in certain applications.
将来の方向性
There are a variety of future directions for research on BPTU. One area of research is the development of new inhibitors of tyrosinase that are more specific and less toxic than BPTU. Additionally, BPTU has been found to have potential therapeutic applications in the treatment of oxidative stress-related diseases, inflammatory diseases, and cancer. Further research is needed to determine the potential therapeutic uses of BPTU and to develop new compounds based on its structure.
科学的研究の応用
BPTU has been used in a variety of scientific research applications due to its ability to inhibit tyrosinase. One of the most common applications of BPTU is in the study of melanin biosynthesis. By inhibiting tyrosinase, BPTU can be used to study the effects of melanin on skin pigmentation, hair color, and eye color. BPTU has also been used in the study of other enzymes involved in melanin biosynthesis, such as dopa oxidase and dopachrome tautomerase.
Safety and Hazards
特性
IUPAC Name |
(4-butylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-2-3-4-9-5-7-10(8-6-9)13-11(12)14/h5-8H,2-4H2,1H3,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJUXUZQNIADNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312165 | |
| Record name | N-(4-Butylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65069-56-9 | |
| Record name | N-(4-Butylphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65069-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Butylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



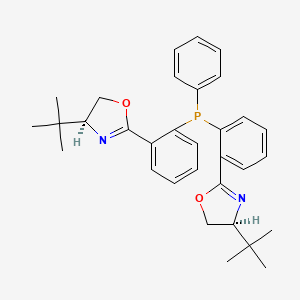
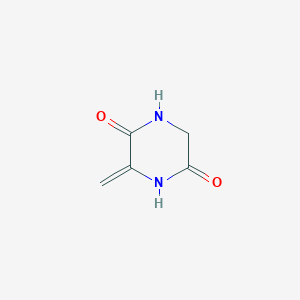
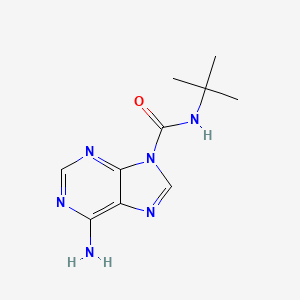
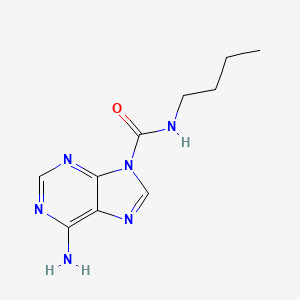
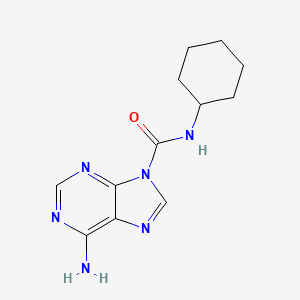

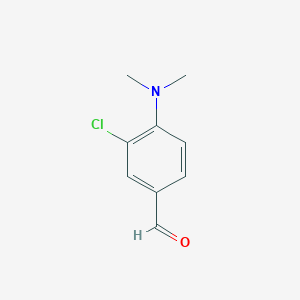
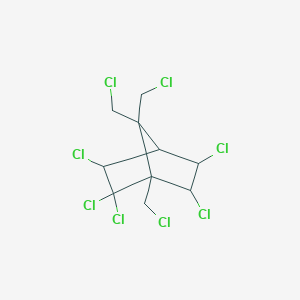
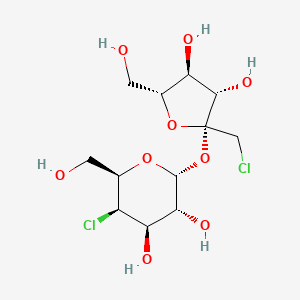

![N5-(4-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3329941.png)
![N5-(2-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3329947.png)
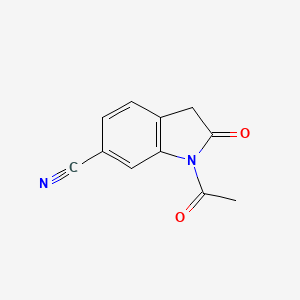
![3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3329974.png)